1-(Pyrrolidin-2-ylmethyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-(pyrrolidin-1-yl)piperidine and other derivatives, involves novel methods that are important in medicinal chemistry. For instance, a novel method based on exhaustive catalytic hydrogenation for synthesizing conformationally rigid diamines demonstrates the importance of these compounds in research, offering an alternative to complex multi-stage modifications (Smaliy et al., 2011). Additionally, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine highlights the diverse synthetic routes available for these compounds (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(Pyrrolidin-2-ylmethyl)piperidine is characterized by their conformational rigidity, which is crucial for their biological activity. The structure of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drugs, showcases the complexity and importance of the molecular structure in pharmaceutical applications (Wang et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of pyrrolidine and piperidine derivatives are influenced by their functional groups and molecular structure. For example, the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues through alkylation of azoles with N-Cbz-prolinol mesylate demonstrates the versatility of these compounds in chemical synthesis (Zhersh et al., 2013).
Physical Properties Analysis
The physical properties of pyrrolidine and piperidine derivatives, such as solubility and melting point, are essential for their application in medicinal chemistry. The synthesis and characterization of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, which was synthesized using a one-spot method, illustrate the significance of understanding these properties for the development of new compounds (Wu Feng, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of pyrrolidine and piperidine derivatives are critical for their functionality in various applications. The synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols through nickel-catalyzed enantioselective reductive cyclization of N-alkynones showcases the innovative approaches to manipulate the chemical properties of these compounds for specific outcomes (Liu et al., 2018).
Scientific Research Applications
Synthesis of Azoles
- Scientific Field: Organic Chemistry .
- Application Summary: “1-(Pyrrolidin-2-ylmethyl)piperidine” is used in the synthesis of 1H-azoles, including pyrazoles, imidazoles, and 1,2,4-triazoles .
- Methods of Application: The compound is used in the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .
- Results: The utility of the procedure has been demonstrated by multigram preparation of a 15-member building block mini-library for the lead-oriented synthesis of compound libraries .
Production of Rubber Accelerators
- Scientific Field: Industrial Chemistry .
- Application Summary: Piperidine derivatives, such as “1-(Pyrrolidin-2-ylmethyl)piperidine”, are used in the production of rubber accelerators .
- Results: The use of these compounds speeds up the vulcanization of rubber .
Inhibition of Oncogenic Kinases
Safety And Hazards
Future Directions
Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as these compounds represent one of the most important synthetic medicinal blocks for drug construction . Additionally, the design of new pyrrolidine compounds with different biological profiles could be another area of interest .
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDBVVEYLMRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398324 | |
Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-2-ylmethyl)piperidine | |
CAS RN |
112906-37-3 | |
Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.